(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
Description
(3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid (hereafter referred to as the target compound) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative widely employed in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the α-amino functionality, enabling controlled elongation of peptide chains. The compound features a linear hexanoic acid backbone with the Fmoc moiety attached to the third carbon in the (R)-configuration. Its primary application lies in synthesizing peptides with hydrophobic or sterically demanding residues, where its structural rigidity and solubility in organic solvents (e.g., DMF, dichloromethane) are advantageous .
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,14,19H,2,7,12-13H2,1H3,(H,22,25)(H,23,24)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAFHGLNHSVMSP-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid typically involves the protection of the amino group of hexanoic acid with the Fmoc group. This can be achieved through the reaction of hexanoic acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. This may involve the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.
Coupling: DIC and HOBt in DMF at room temperature.
Major Products Formed
The major products formed from these reactions include peptides with the desired sequence and structure, free from the Fmoc protecting group.
Scientific Research Applications
Peptide Synthesis
Overview:
The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). The role of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid is crucial as it protects the amino group of the amino acid during the synthesis process. The protection allows for selective reactions at other functional groups without interference.
Synthesis Method:
- Protection: The amino group of the amino acid is protected using Fmoc.
- Coupling: The protected amino acid is coupled to a growing peptide chain.
- Deprotection: The Fmoc group is removed under basic conditions (e.g., using piperidine).
- Repetition: Steps 2 and 3 are repeated to elongate the peptide chain.
Results:
Using this compound in SPPS has led to high yields and purity of synthesized peptides, making it a preferred choice among chemists for complex peptide assembly .
Medicinal Chemistry
Therapeutic Applications:
The compound shows promise in various therapeutic areas due to its structural properties and biological activities.
a. Antitumor Activity
Research indicates that derivatives of fluorenylmethoxycarbonyl compounds can inhibit the growth of cancer cell lines. For example:
- A study demonstrated significant cytotoxic effects against breast and colon cancer cells, suggesting potential applications in developing anticancer agents .
b. Anti-inflammatory Effects
Preliminary studies have shown that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines:
- In animal models, treatment with this compound resulted in decreased swelling and inflammatory markers compared to control groups .
c. Antioxidant Activity
The antioxidant potential of this compound has been assessed:
- Investigations revealed that it effectively scavenges free radicals, thereby protecting cells from oxidative stress .
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry reported that derivatives featuring the fluorenylmethoxycarbonyl moiety exhibited significant inhibition of cancer cell proliferation, particularly effective against various tumor types .
Case Study 2: Inflammation Models
In vivo studies demonstrated that administration of this compound resulted in reduced inflammation in models induced by lipopolysaccharides, showcasing its therapeutic potential in treating inflammatory diseases .
Case Study 3: Oxidative Stress Protection
A research investigation highlighted the antioxidant properties of this compound, noting its effectiveness in reducing lipid peroxidation in cellular models subjected to oxidative stress conditions .
Mechanism of Action
The mechanism of action of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The target compound is compared to six structurally related Fmoc-protected amino acid derivatives, highlighting variations in backbone length, branching, and functional groups.
Table 1: Key Structural and Functional Comparisons
*Molecular weight inferred from analogs with identical carbon frameworks (e.g., ).
†Estimated based on phosphoryloxy group addition.
‡Estimated based on triazine group addition.
Key Research Findings
Impact of Backbone Branching
- Methyl Branches (C4/C5): The 5-methyl derivative () exhibits superior solubility in dichloromethane (DCM) compared to the linear target compound, likely due to increased hydrophobicity. However, the 4-methyl analog () reduces coupling efficiency by 15–20% in SPPS due to steric clashes with resin-bound peptides.
Functional Group Modifications
- Phosphoryloxy Group (): The phosphorylated derivative serves as a non-hydrolyzable phosphonucleoside mimic, enabling stable incorporation into nucleotide analogs. Its synthesis requires post-SPPS functionalization due to sensitivity to acidic cleavage conditions.
- Triazine Modification (): The triazine-containing derivative facilitates sequence-specific DNA recognition, enabling applications in synthetic biology and diagnostics.
Bifunctional Derivatives
- Lysine Analogs (): The bifunctional 6-amino derivative introduces branching points in peptides, critical for synthesizing dendrimers and multivalent ligands.
Solubility and Reactivity Trends
- Linear vs. Branched Derivatives: Linear derivatives (e.g., target compound) dissolve readily in DMF and DCM, whereas branched analogs (e.g., 5-methyl) require sonication for full solubility.
- Functionalized Derivatives: Phosphorylated and triazine-modified compounds exhibit reduced solubility in organic solvents, necessitating polar aprotic solvents like DMSO for handling.
Biological Activity
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid is a synthetic compound that exhibits notable biological activity, particularly in the fields of biochemistry and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 327.36 g/mol
- CAS Number : 118358-38-6
The structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly utilized as a protecting group in peptide synthesis. This structural feature enhances the stability and solubility of the compound, making it suitable for various biochemical applications.
Research indicates that this compound may influence several biological pathways:
- Peptide Synthesis : The Fmoc group allows for efficient coupling reactions in solid-phase peptide synthesis, facilitating the formation of biologically active peptides.
- Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting cytochrome P450 enzymes, which play a crucial role in drug metabolism. This suggests possible interactions that could affect pharmacokinetics.
- Bioavailability Enhancement : The unique structure may enhance the bioavailability of peptides by improving their solubility in physiological conditions .
Case Studies
- Peptide Coupling Reagents : A study demonstrated the effectiveness of this compound as a coupling reagent in synthesizing cyclic peptides. The synthesized peptides exhibited improved stability and potency compared to those synthesized without this compound.
- Pharmacological Applications : Another investigation assessed the compound's ability to modulate specific receptor activities. It was found to selectively inhibit certain receptors involved in inflammatory responses, indicating potential therapeutic applications in treating inflammatory diseases .
Comparative Analysis
The following table summarizes key characteristics and biological activities of this compound compared to structurally similar compounds.
| Compound Name | Molecular Formula | Biological Activity | Applications |
|---|---|---|---|
| This compound | C₁₈H₁₉N₃O₃ | Peptide synthesis, enzyme inhibition | Drug development |
| 5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid | C₁₈H₁₉N₃O₃ | Similar enzyme interactions | Pharmaceutical research |
| (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoic acid hydrochloride | C₂₂H₂₅N₂O₄Cl | Peptide bond formation, cytochrome P450 inhibition | Biochemical assays |
Q & A
Q. What is the role of the Fmoc group in the synthesis of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid, and how is it selectively removed?
The Fmoc (fluorenylmethoxycarbonyl) group serves as a temporary protecting agent for the amino group during solid-phase peptide synthesis (SPPS). It enables stepwise elongation of peptide chains by allowing selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), which cleaves the Fmoc group via β-elimination without affecting acid-labile side-chain protections. This method ensures high coupling efficiency and minimal racemization, critical for maintaining stereochemical integrity in chiral compounds like the (3R)-configured hexanoic acid derivative .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Key precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as skin/eye irritant in Safety Data Sheets) .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols, as the compound may cause respiratory irritation .
- Storage: Store at 2–8°C in a dry environment to prevent degradation .
- Spill Management: Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. Which analytical techniques are critical for characterizing this compound post-synthesis?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms stereochemistry and purity by resolving peaks for the Fmoc group (δ 7.2–7.8 ppm for aromatic protons) and hexanoic acid backbone .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 265 nm for Fmoc) assesses purity (>95% typical) and identifies byproducts .
- Mass Spectrometry (MS): ESI-MS verifies molecular weight ([M+H]+ expected at ~406.4 g/mol) .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize the yield and reaction time of this compound?
Microwave irradiation enhances coupling efficiency by accelerating reaction kinetics through uniform heating. For example, Fmoc deprotection with piperidine can be reduced from 20 minutes (conventional heating) to 2–5 minutes at 50–60°C, minimizing side reactions. Similarly, amide bond formation using HBTU/HOBt activators achieves >90% yield in 10 minutes under microwave conditions (vs. 1–2 hours traditionally) .
Q. How should researchers resolve contradictions in spectroscopic data during structural validation?
- Case Example: Discrepancies in NMR integration ratios may arise from residual solvents or rotamers. Use deuterated DMSO for better solubility and variable-temperature NMR to distinguish dynamic rotamers (e.g., Fmoc conformational isomers) .
- Cross-Validation: Combine LC-MS with 2D NMR (e.g., HSQC, COSY) to correlate proton-carbon assignments and confirm backbone connectivity .
Q. What impact do structural modifications (e.g., fluorination or cyclization) to the hexanoic acid backbone have on biological activity?
- Fluorination: Introducing a 4-fluorophenyl group (as in CAS 1217694-49-9) enhances metabolic stability and target binding via hydrophobic/electronic effects, observed in anti-inflammatory assays .
- Cyclization: Spirocyclic analogs (e.g., spiropentane derivatives) restrict conformational flexibility, improving selectivity for enzyme active sites but potentially reducing solubility .
- Methodology: SAR studies require iterative synthesis, followed by assays (e.g., SPR for binding affinity, MIC for antimicrobial activity) to correlate structure with function .
Data Contradiction Analysis
Q. How to address inconsistencies in reported biological activity across studies?
- Source 1: Anti-inflammatory activity (IC50 = 2.1 µM in RAW264.7 cells) .
- Source 2: No significant activity in similar assays .
Resolution:- Assay Conditions: Compare cell lines (e.g., primary vs. immortalized), incubation times, and solvent controls (DMSO tolerance varies).
- Compound Purity: Verify via HPLC; impurities <5% can skew results .
- Target Specificity: Use knockout models or siRNA to confirm on-target effects .
Methodological Best Practices
- Stereochemical Integrity: Use chiral HPLC or polarimetry to monitor racemization during coupling steps .
- Scale-Up Challenges: Replace volatile solvents (e.g., DCM) with THF/EtOAc for safer large-scale reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
